1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9-6-10(18-20(9)3)15(21)17-16-19(2)11-7-12-13(8-14(11)24-16)23-5-4-22-12/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMLOWCQSLUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the benzothiazole and dioxino groups. Key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the benzothiazole moiety: This involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.
Formation of the dioxino ring: This step typically involves the cyclization of a diol with a suitable dihalide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and available data for the target compound and analogs from the evidence:
Key Differences and Implications
- Core Heterocycles: The target compound’s dioxino-benzothiazole system contrasts with oxadiazole () and thiophene () cores. The dioxane ring may improve solubility compared to purely aromatic systems, while the benzothiazole moiety could enhance binding to biological targets (e.g., kinases or GPCRs) .
- However, both exceed the molecular weight range of ’s compound (341.32 g/mol), which lacks fused heterocycles.
- Synthetic Accessibility : The target compound likely employs EDCI/HOBt-mediated amide coupling, a method validated for pyrazole carboxamides in . This contrasts with the one-pot synthesis used for imidazopyridines in .
Methodological Considerations
- Structural Analysis : Tools like SHELX (for crystallographic refinement) and Mercury (for visualization and comparison of crystal structures) are critical for elucidating the target compound’s conformation and intermolecular interactions .
- Data Gaps : The absence of density, solubility, and bioactivity data for the target compound and its analogs (e.g., ) limits direct comparisons. Future studies should prioritize these metrics.
Biological Activity
1,5-Dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide is a complex organic compound notable for its unique structural features that combine multiple heterocyclic systems. This compound falls under the category of pyrazole derivatives, which are widely studied for their diverse biological activities and potential therapeutic applications. The intricate molecular architecture suggests a promising profile for various pharmacological effects.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a pyrazole ring linked to a benzothiazole and dioxin moieties. The presence of these functional groups contributes to its potential reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N4O3S |
| CAS Number | 1020053-24-0 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacteria and fungi. For instance, related compounds have demonstrated significant inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM .
Antitumor Activity : Some derivatives have shown promise in antitumor assays. In vitro studies indicated that certain pyrazole derivatives could effectively inhibit the proliferation of cancer cell lines . The mechanisms often involve interference with DNA replication or repair processes.
Cytotoxicity : Evaluations using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3) revealed that certain derivatives possess selective cytotoxicity at low concentrations while maintaining lower toxicity towards normal cells .
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interaction : Many pyrazole derivatives exhibit binding affinity to DNA. Molecular docking studies suggest that these compounds can form hydrogen bonds with key residues in DNA-binding proteins such as DNA gyrase . This interaction is crucial for their antibacterial properties.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, interactions with MurD (an enzyme involved in bacterial cell wall synthesis) have been noted .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrazole derivatives against clinical strains of bacteria. The results indicated that compounds similar to this compound exhibited significant growth inhibition zones compared to control groups .
Study 2: Antitumor Potential
In another investigation focused on antitumor activity, selected pyrazole derivatives were tested against multiple cancer cell lines. Results showed a marked reduction in cell viability at specific concentrations (IC50 values ranging from 6.26 µM to 20.46 µM), indicating their potential as therapeutic agents .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves coupling reactions between carboxylic acid intermediates and amine-containing heterocycles. Key steps include:
- Coupling Agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group, ensuring efficient amide bond formation .
- Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for solubility and reaction homogeneity .
- Purification : Column chromatography or recrystallization (e.g., from ethanol/dioxane) improves purity. Monitor reaction progress via TLC .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 mmol equivalents of amine) and reaction time (2–24 hours) based on intermediates’ reactivity .
Basic: Which spectroscopic techniques are essential for structural confirmation, and how should spectral artifacts be addressed?
Methodological Answer:
- 1H/13C NMR : Critical for confirming proton and carbon environments. For example, pyrazole ring protons typically appear at δ 6.5–7.5 ppm, while methyl groups resonate at δ 2.0–3.0 ppm .
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3200–3400 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- Artifact Mitigation : Dry solvents thoroughly to avoid water-related impurities. For insoluble compounds (e.g., in CDCl3), use deuterated DMSO or sonication to enhance solubility .
Advanced: How can computational methods like DFT or molecular docking predict this compound’s reactivity or bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase). Focus on binding energy (ΔG) and hydrogen-bonding patterns .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Validation : Cross-check computational results with experimental data (e.g., XRD for bond lengths/angles) to refine force field parameters .
Advanced: How can researchers resolve contradictions between experimental and computational data for physicochemical properties?
Methodological Answer:
- Parameter Adjustment : Re-optimize computational models (e.g., solvent effect inclusion in DFT) to align with observed solubility or logP values .
- Experimental Replicates : Conduct triplicate measurements (e.g., melting points, NMR) to identify outliers or instrumental errors .
- Theoretical Frameworks : Link discrepancies to assumptions in computational models (e.g., gas-phase vs. solution-phase calculations) .
Basic: What are critical considerations for designing bioactivity assays for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Use dose-response curves (e.g., 0.1–100 µM concentrations) with positive controls (e.g., known inhibitors). Measure IC50 values via spectrophotometric methods .
- Cellular Uptake : Assess permeability using Caco-2 cell monolayers. Include vehicle controls (e.g., DMSO <0.1%) to avoid cytotoxicity artifacts .
- Data Normalization : Express activity relative to baseline (e.g., untreated cells) and validate with statistical tests (p < 0.05) .
Advanced: What strategies mitigate low solubility during physicochemical characterization?
Methodological Answer:
- Co-Solvent Systems : Combine DMF with water (gradual addition) to enhance solubility. Use sonication (30–60 minutes) for dispersion .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) temporarily via protecting groups to improve aqueous solubility .
- Temperature Modulation : Heat samples to 40–60°C during NMR or HPLC analysis to reduce aggregation .
Basic: How can synthesis reproducibility of pyrazole-carboxamides be ensured?
Methodological Answer:
- Standardized Protocols : Document reaction parameters (e.g., temperature, stirring rate) and use calibrated equipment .
- Intermediate Characterization : Validate each synthetic intermediate via NMR and MS before proceeding to subsequent steps .
- Batch Consistency : Use high-purity reagents (≥95%) and store precursors under inert conditions (e.g., N2 atmosphere) .
Advanced: How to design SAR studies for derivatives to optimize target binding?
Methodological Answer:
- Substituent Variation : Systematically modify substituents on the pyrazole and benzothiazole rings. For example, introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity .
- Binding Affinity Assays : Pair molecular docking predictions with surface plasmon resonance (SPR) to quantify binding kinetics (e.g., KD values) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond donors) using software like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
